molecular formula C10H13BrClNO B13341887 2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol

2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol

Cat. No.: B13341887
M. Wt: 278.57 g/mol
InChI Key: RJRDWTBQGDRBCL-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol is an organic compound with a complex structure that includes both halogen and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol typically involves multiple steps. One common method includes the reaction of 2-amino-2-methyl-1-propanol with bromine and chlorine under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the correct substitution of the halogen atoms on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A simpler compound with similar amino and hydroxyl groups but lacking halogen atoms.

    6-Bromo-4-chlorophenol: Contains the same halogen substitutions but lacks the amino group.

    2-(1-Amino-2-methylpropyl)-6-chlorophenol: Similar structure but with only one halogen atom.

Uniqueness

2-(1-Amino-2-methylpropyl)-6-bromo-4-chlorophenol is unique due to the combination of both halogen and amino functional groups, which provides it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-6-bromo-4-chlorophenol

InChI

InChI=1S/C10H13BrClNO/c1-5(2)9(13)7-3-6(12)4-8(11)10(7)14/h3-5,9,14H,13H2,1-2H3

InChI Key

RJRDWTBQGDRBCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC(=C1)Cl)Br)O)N

Origin of Product

United States

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